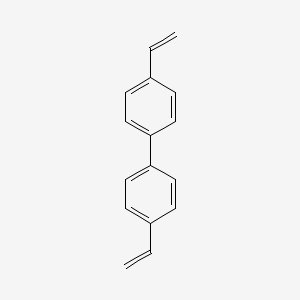

4,4'-Divinylbiphenyl

Overview

Description

4,4’-Divinylbiphenyl is a chemical compound with the molecular formula C16H14 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4,4’-Divinylbiphenyl consists of two phenyl rings connected by a carbon-carbon double bond . The molecular weight is 206.282 Da .

Physical And Chemical Properties Analysis

4,4’-Divinylbiphenyl has a density of 1.0±0.1 g/cm3, a boiling point of 341.6±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.4 mmHg at 25°C . Its enthalpy of vaporization is 56.2±0.8 kJ/mol, and it has a flash point of 170.2±13.1 °C . The index of refraction is 1.621, and the molar refractivity is 72.7±0.3 cm3 .

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

4,4'-Divinylbiphenyl and its derivatives, such as 4,4′‐bis(1,2,2‐triphenylvinyl)biphenyl, have been investigated for their applications in Organic Light Emitting Diodes (OLEDs). Minor structural modifications in these compounds have shown to effectively control the π‐conjugation length, ensuring deep-blue emissions, which is different from the sky-blue emission of unmodified 4,4'-Divinylbiphenyl. These compounds display deep-blue emissions with specific chromaticity coordinates, making them suitable for use as emitters in OLEDs (Huang et al., 2013).

Copolymerization with Styrene

Research has shown that 4,4'-Divinylbiphenyl can be effectively copolymerized with styrene. This process involves creating copolymers in a toluene solution, which are then analyzed for various properties like UV spectroscopy, crosslinker incorporation, and the number of pendant double bonds remaining. Such copolymers tend to form intramolecular linkages and are significant for understanding the reactivity ratios in polymer chemistry (Holdaway, Haward, & Parsons, 1978).

Sorptive Properties of Porous Divinylbiphenyl Copolymers

Porous divinylbiphenyl copolymers synthesized using different inert diluents in a suspension polymerization method have been examined for their sorptive properties, especially towards phenol and its derivatives. These studies are critical for understanding the environmental applications of these polymers, particularly in filtering and purification processes (Trochimczuk, Aoki, Yamabe, & Jyo, 2002).

Energy Transfer in Silylene-Spaced Copolymers

The energy-transfer properties of regioregular silylene-spaced alternating donor-acceptor copolymers, where 4,4'-Divinylbiphenyl serves as the donor, have been a subject of study. These investigations are crucial in the field of photophysics and photochemistry, especially for understanding the dynamics of energy transfer in complex polymer systems (Liu et al., 2010).

Self-Healing Elastomers

Aromatic disulfide metathesis, involving compounds like 4,4'-Divinylbiphenyl, has been reported to facilitate the design of self-healing poly(urea-urethane) elastomers. These elastomers can heal efficiently at room temperature without any catalyst or external intervention, showcasing potential in material science and engineering applications (Rekondo et al., 2014).

properties

IUPAC Name |

1-ethenyl-4-(4-ethenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSVFZBXZVPIFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450887 | |

| Record name | 4,4'-DIVINYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Divinylbiphenyl | |

CAS RN |

4433-13-0 | |

| Record name | 4,4′-Diethenyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-DIVINYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

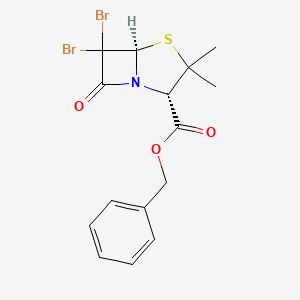

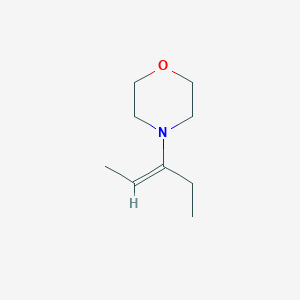

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyridine, 2-[(trifluoromethyl)thio]-](/img/structure/B1366735.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)